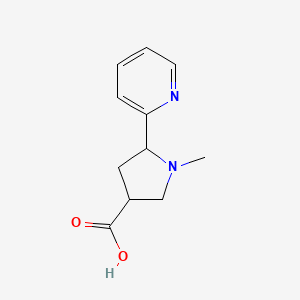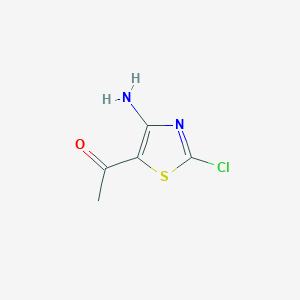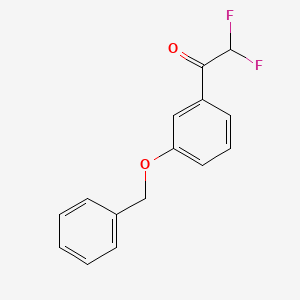
1-(3-(BenZyloxy)phenyl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Benzyloxy-phenyl)-2,2-difluoro-ethanone is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a difluoroethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Benzyloxy-phenyl)-2,2-difluoro-ethanone typically involves the following steps:
Starting Material: The synthesis begins with 3-benzyloxybenzaldehyde.
Fluorination: The aldehyde group is converted to a difluoroethanone group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Benzyloxy-phenyl)-2,2-difluoro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
1-(3-Benzyloxy-phenyl)-2,2-difluoro-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Benzyloxy-phenyl)-2,2-difluoro-ethanone involves its interaction with specific molecular targets. The difluoroethanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
- 3-Benzyloxyphenylboronic acid
- 1-(Benzyloxy)-3-[2-[3-(benzyloxy)phenyl]-1,1,2-trimethylpropyl]benzene
Comparison: 1-(3-Benzyloxy-phenyl)-2,2-difluoro-ethanone is unique due to the presence of the difluoroethanone group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The difluoroethanone moiety enhances its electrophilic character, making it more reactive in certain chemical and biological contexts.
Propiedades
Fórmula molecular |
C15H12F2O2 |
|---|---|
Peso molecular |
262.25 g/mol |
Nombre IUPAC |
2,2-difluoro-1-(3-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H12F2O2/c16-15(17)14(18)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9,15H,10H2 |
Clave InChI |
ZBUQWFBUBZFJCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



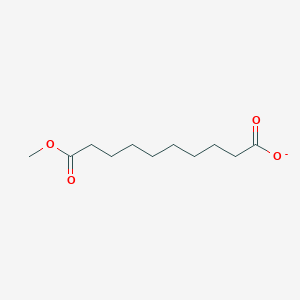
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)

![3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane](/img/structure/B14886434.png)
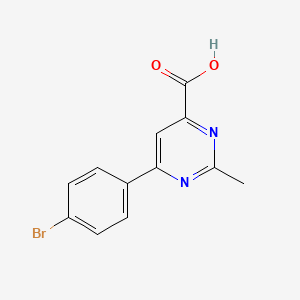


![3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B14886462.png)
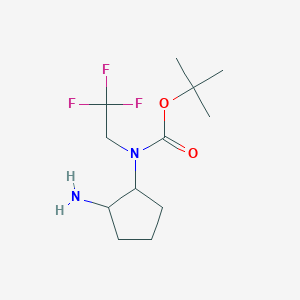
![3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B14886465.png)
